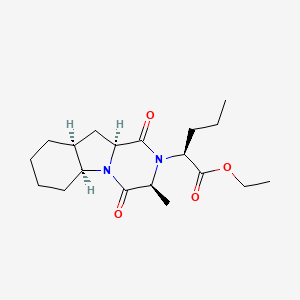![molecular formula C18H12N2O6SSr B590164 strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate CAS No. 129984-37-8](/img/structure/B590164.png)
strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes and pigments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-methyl-3-sulfophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthalenecarboxylic acid in an alkaline medium. This step forms the azo compound.
Formation of Strontium Salt: Finally, the azo compound is reacted with a strontium salt, such as strontium chloride, to form the desired strontium salt complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group (N=N) can be reduced to form amines. This reaction is typically carried out using reducing agents such as sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonated derivatives of the original compound.
科学研究应用
strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo compound reactions.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
作用机制
The mechanism of action of this compound largely depends on its application. In biological systems, the compound may interact with cellular components through its azo group, leading to various biochemical effects. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity.
相似化合物的比较
Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, calcium salt
- 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((4-methyl-3-sulfophenyl)azo)-, sodium salt
Uniqueness
The strontium salt form of the compound is unique due to the presence of strontium, which can impart different physical and chemical properties compared to other metal salts. Strontium can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other metal salts may not be as effective.
属性
CAS 编号 |
129984-37-8 |
|---|---|
分子式 |
C18H12N2O6SSr |
分子量 |
471.982 |
IUPAC 名称 |
strontium;(4Z)-4-[(4-methyl-3-sulfonatophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14N2O6S.Sr/c1-10-6-7-12(9-15(10)27(24,25)26)19-20-16-13-5-3-2-4-11(13)8-14(17(16)21)18(22)23;/h2-9,19H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2/b20-16-; |
InChI 键 |
NEQVSZXNWPRUSS-LRZQPWDCSA-L |
SMILES |
CC1=C(C=C(C=C1)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)[O-].[Sr+2] |
同义词 |
2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(4-methyl-3- sulfo2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(4-methyl-3-sulfophenyl)azo]-, strontium salt (1:1) phenyl)azo]-, strontium salt (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


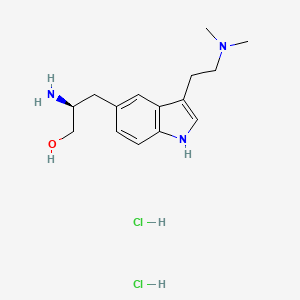
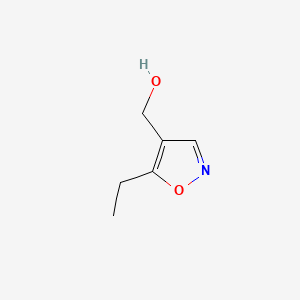
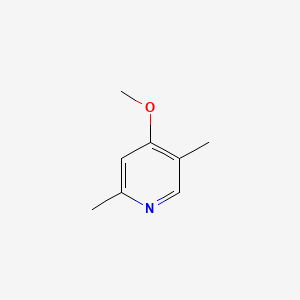
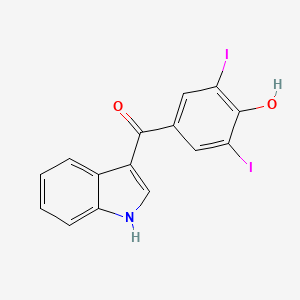
![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)
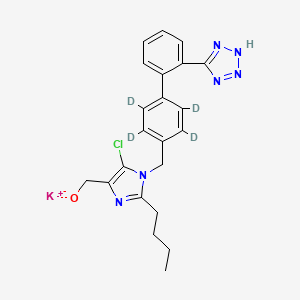
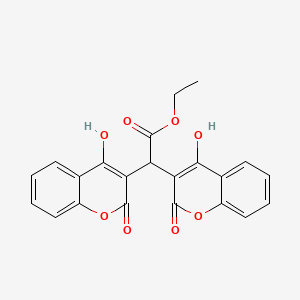
![3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide](/img/structure/B590090.png)

